TYK2 JH2 Domain Binding Potency
Tyk2-IN-16 potently binds to the TYK2 JH2 domain with an IC50 of less than 10 nM, as reported in the primary patent [1]. While this is less potent on a direct IC50 basis than some highly optimized clinical candidates like deucravacitinib (IC50 = 0.2 nM) or QL-1200186 (IC50 = 0.06 nM) , its potency firmly establishes it as a potent, low nanomolar TYK2 inhibitor suitable for robust target engagement in biochemical and cellular assays. The potency is comparable to that of the structurally related analog Tyk2-IN-17 (compound 185), which is also described as a potent TYK2 inhibitor but for which precise IC50 data is not publicly available .
| Evidence Dimension | In vitro binding affinity (IC50) to TYK2 JH2 pseudokinase domain |
|---|---|
| Target Compound Data | <10 nM |
| Comparator Or Baseline | Deucravacitinib: 0.2 nM ; QL-1200186: 0.06 nM ; Tyk2-IN-17: Potent, IC50 not specified |
| Quantified Difference | Tyk2-IN-16 is approximately 50-fold less potent than deucravacitinib and 167-fold less potent than QL-1200186 in this specific biochemical assay. |
| Conditions | Biochemical binding assay using the TYK2 JH2 domain. |
Why This Matters
Confirms Tyk2-IN-16 is a potent TYK2 inhibitor for research use, ensuring reliable target modulation in mechanistic studies.
- [1] Alumis Inc. (2023). TYK2 INHIBITORS AND USES THEREOF. WO2023220046A1. World Intellectual Property Organization. View Source
